Cas no 827603-96-3 (Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-)
![Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- structure](https://www.kuujia.com/scimg/cas/827603-96-3x500.png)
827603-96-3 structure
Product name:Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-
Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-
- 2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide
- HMS3886M15
- s5224
- 2-((Diphenylmethyl)sulfinyl)acetohydroxamsaeure
- 2-(Benzhydrylsulfinyl)acetohydroxamic acid
- Adrafinil (INN)
- 63547-13-7
- 2-[(Diphenylmethyl)sulfinyl]-N-hydroxyacetamide
- AB07489
- 2-(BENZHYDRYLSULFINYL)-N-HYDROXYACETAMIDE
- SCHEMBL49334
- DTXCID2026498
- BI81Z4542G
- NCGC00165714-02
- 2-((Diphenylmethyl)sulfinyl)-N-hydroxyacetamide
- HY-17549
- ADRAFINIL [MI]
- ADRAFINIL [WHO-DD]
- 1ST10934
- Adrafinilum
- NS00007283
- CAS-63547-13-7
- DTXSID4046498
- CRL 40028
- MFCD00865357
- EINECS 264-303-1
- UNII-BI81Z4542G
- 2-((Diphenylmethyl)sulfinyl)acetohydroxamic acid
- Acetohydroxamic acid, 2-((diphenylmethyl)sulfinyl)-
- NCGC00165714-01
- 2-benzhydrylsulfinyl-N-hydroxyacetamide
- Adrafinilum [INN-Latin]
- CRL-40028
- Q366482
- CCG-267371
- Olmifon
- CHEBI:135200
- Adrafinil, >=98% (HPLC), solid
- D07348
- Acetamide, 2-((S)-(diphenylmethyl)sulfinyl)-N-hydroxy-
- AF-0056
- Adrafinil [INN]
- ADRAFINIL [MART.]
- Acetamide, 2-((diphenylmethyl)sulfinyl)-N-hydroxy-
- W-104904
- AKOS015994532
- 2-[(Diphenylmethyl)sulfinyl]acetohydroxamic acid
- F17382
- Adrafinil, (S)-
- BRN 1990030
- ADRAFINIL [NFLIS-DRUG]
- EX-A733
- ADRAFINIL
- 827603-96-3
- 2-(benzhydrylsulphinyl)acetohydroxamic acid
- Tox21_112258
- Olmifon (TN)
- CHEMBL93077
-
- Inchi: InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
- InChI Key: CGNMLOKEMNBUAI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO
Computed Properties
- Exact Mass: 289.07726451g/mol
- Monoisotopic Mass: 289.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 85.6Ų
Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- Related Literature
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
2. Book reviews
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
827603-96-3 (Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-) Related Products
- 2639409-70-2(2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
- 1115-78-2(H-D-Ala-Ala-OH)
- 2694725-30-7(5-Carbamoyl-2-acetamido-4-methylthiophene-3-carboxylic acid)
- 937640-24-9(3-Chlorothieno2,3-bpyridine-2-carboxylic Acid)
- 69838-98-8(Pyrrolidine, 1-(4-methoxybenzoyl)-)
- 1805339-56-3(2-Amino-3-(difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)
- 2171923-73-0(4-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid)
- 35192-05-3(2-Chloro-1,7-naphthyridine)
- 756753-07-8(Benzamide, N-methyl-3-(1-piperazinyl)-)
- 919716-93-1(2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide)
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent
